

Crystal Structure of 4-Bromobenzo[a]anthracene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromobenzo[a]anthracene

Cat. No.: B1265999

[Get Quote](#)

Despite a comprehensive search of available scientific literature and crystallographic databases, the complete crystal structure of **4-Bromobenzo[a]anthracene**, including detailed quantitative data such as unit cell parameters, bond lengths, and bond angles, has not been publicly reported. This document outlines the available information and provides a general framework for the experimental protocols typically employed for such a determination.

Introduction

4-Bromobenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. The benzo[a]anthracene core is a known scaffold in materials science and medicinal chemistry, and the introduction of a bromine atom at the 4-position is expected to modulate its electronic and solid-state properties. An in-depth understanding of its three-dimensional structure is crucial for researchers, scientists, and drug development professionals to predict its behavior, design new materials, and understand its potential biological interactions. However, a definitive single-crystal X-ray diffraction study for this specific compound is not available in the public domain.

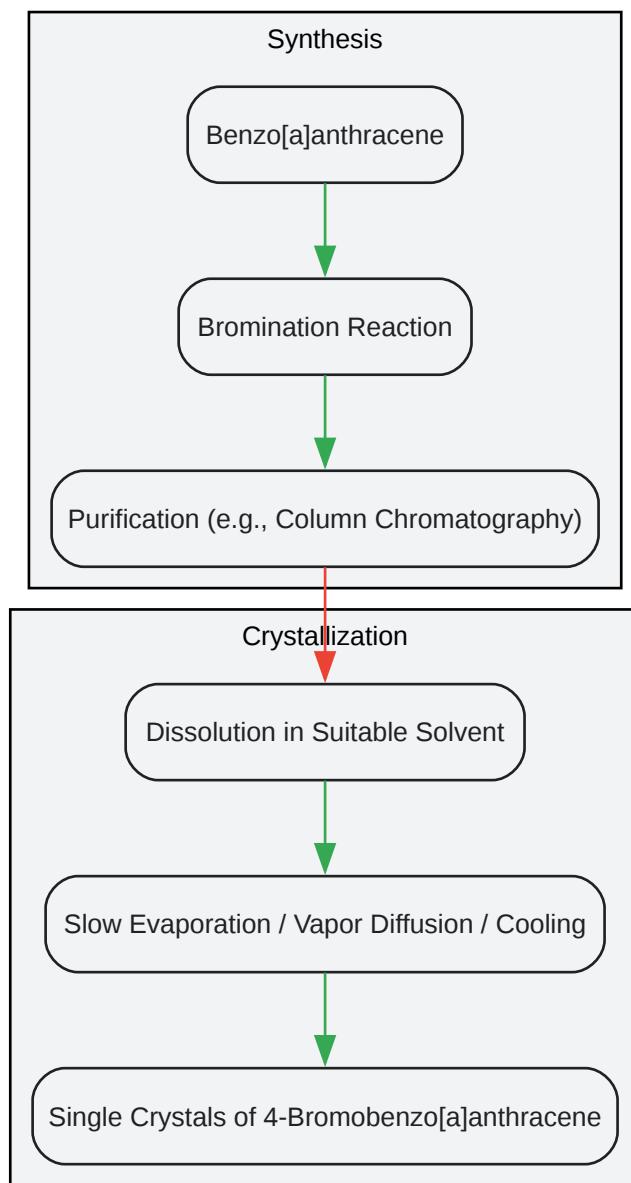
Physicochemical Properties

While the full crystal structure is not determined, some fundamental physicochemical properties of **4-Bromobenzo[a]anthracene** have been reported.

Property	Value
Molecular Formula	C ₁₈ H ₁₁ Br
Molecular Weight	307.18 g/mol
Melting Point	215-216 °C
Boiling Point	483 °C
Density	1.477 g/cm ³

Table 1: Physicochemical Properties of **4-Bromobenzo[a]anthracene**.

Hypothetical Experimental Protocol for Crystal Structure Determination


The following outlines a standard methodology that would be employed to determine the crystal structure of **4-Bromobenzo[a]anthracene**.

Synthesis and Crystallization

The first step involves the synthesis of high-purity **4-Bromobenzo[a]anthracene**. A common synthetic route could involve the bromination of benzo[a]anthracene. Following synthesis and purification, single crystals suitable for X-ray diffraction would be grown. This is typically achieved through techniques such as:

- Slow Evaporation: A solution of the compound in a suitable solvent (e.g., dichloromethane, hexane, or a mixture) is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

The workflow for obtaining single crystals can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis and crystallization of **4-Bromobenzo[a]anthracene**.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.

Typical Instrumentation and Parameters:

- X-ray Source: Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation
- Detector: CCD or CMOS area detector
- Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
- Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω and ϕ scans).

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F^2 .

The logical flow from data collection to final structure is depicted below:

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for crystal structure determination via SC-XRD.

Conclusion

While the exact crystal structure of **4-Bromobenzo[a]anthracene** remains to be elucidated, this guide provides the foundational knowledge and a hypothetical experimental framework for its determination. The availability of such data in the future would be of significant value to the scientific community, particularly in the fields of materials science and drug discovery. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for any future depositions of this structure.

- To cite this document: BenchChem. [Crystal Structure of 4-Bromobenzo[a]anthracene: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1265999#crystal-structure-of-4-bromobenzo-a-anthracene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com